Cas no 2438-80-4 ((-)-Fucose)

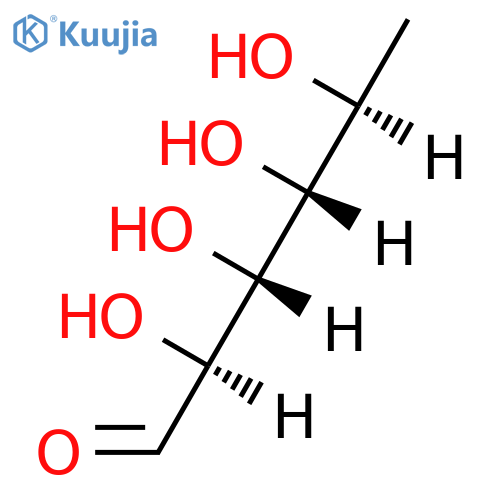

(-)-Fucose structure

商品名:(-)-Fucose

(-)-Fucose 化学的及び物理的性質

名前と識別子

-

- L-(-)-Fucose

- L-(-)-Rhodeose

- L(-)Fucose

- L-Fucose

- FUCOSE, L-(-)-(RG)

- L-(−)-Fucose

- L-Galactose, 6-deoxy-

- 6-deoxy-l-galactos

- 6-DEOXY-L-GALACTOSE

- 6-Desoxygalactose

- FUCOSE,L

- L-(-)-Flucose

- L-(-)-fucose 6-Deoxy-L-galactoseL-(-)-Rhodeose

- L-(?)-Fucose

- L-GalactoMethylose

- aldehydo-L-fucose

- (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal

- 28RYY2IV3F

- L(-)-Fucose

- L-Rhodeose

- 3h-fucose

- L-Fucose-1P

- GTPL4721

- PNNNRSAQSRJVSB-KCDKBNATSA-N

- GC7288

- GC0351

- BI3933

- FCH3598926

- A

- (-)-Fucose

-

- MDL: MFCD00135607

- インチ: 1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1

- InChIKey: PNNNRSAQSRJVSB-KCDKBNATSA-N

- ほほえんだ: O([H])[C@]([H])([C@]([H])(C([H])([H])[H])O[H])[C@]([H])([C@@]([H])(C([H])=O)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 164.06800

- どういたいしつりょう: 164.068

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 164.16

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 98

- 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1738 (rough estimate)

- ゆうかいてん: 135.0 to 139.0 deg-C

- ふってん: 323.9°C at 760 mmHg

- フラッシュポイント: 149.7ºC

- 屈折率: -75.5 ° (C=10, H2O)

- ようかいど: H2O: 0.1 g/mL, clear, colorless

- すいようせい: Soluble in water.

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 97.99000

- LogP: -2.35120

- かんど: Hygroscopic

- ようかいせい: 水に溶ける

- マーカー: 4279

(-)-Fucose セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- 福カードFコード:3-10

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- TSCA:Yes

(-)-Fucose 税関データ

- 税関コード:2912491000

- 税関データ:

中国税関コード:

2912491000概要:

291249100。アルデヒド類とアルコール類。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

要約:

291249100。その他のアルデヒドアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

(-)-Fucose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BI3933-50g |

L-(-)-Fucose |

2438-80-4 | 50g |

£285.00 | 2025-02-19 | ||

| abcr | AB136209-5 g |

L-(-)-Fucose, 97%; . |

2438-80-4 | 97% | 5 g |

€110.00 | 2023-07-20 | |

| Biosynth | MF06710-50 g |

L-Fucose |

2438-80-4 | 50g |

$369.00 | 2023-01-03 | ||

| TRC | F836100-2.5g |

L-Fucose |

2438-80-4 | 2.5g |

$ 103.00 | 2023-09-07 | ||

| TRC | F836100-5g |

L-Fucose |

2438-80-4 | 5g |

$144.00 | 2023-05-18 | ||

| MedChemExpress | HY-N1480-10mM*1 mL in DMSO |

(-)-Fucose |

2438-80-4 | ≥98.0% | 10mM*1 mL in DMSO |

¥354 | 2024-04-18 | |

| Enamine | EN300-6732867-10.0g |

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |

2438-80-4 | 95% | 10.0g |

$361.0 | 2023-07-06 | |

| abcr | AB176138-100 g |

6-Deoxy-L-galactose, 95%; . |

2438-80-4 | 95% | 100 g |

€840.30 | 2023-07-20 | |

| eNovation Chemicals LLC | Y1196748-25g |

L-(-)-Fucose |

2438-80-4 | 98% | 25g |

$170 | 2023-09-03 | |

| ChemScence | CS-0016990-10g |

(-)-Fucose |

2438-80-4 | ≥99.0% | 10g |

$67.0 | 2022-04-27 |

(-)-Fucose サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:2438-80-4)(-)-Fucose

注文番号:A817260

在庫ステータス:in Stock/in Stock

はかる:100g/500g

清らかである:99%/99%

最終更新された価格情報:Monday, 2 September 2024 16:08

価格 ($):312.0/1094.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2438-80-4)Solvent Red 43

注文番号:LE18923

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2438-80-4)L-岩藻糖

注文番号:LE2471172

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:39

価格 ($):discuss personally

(-)-Fucose 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2438-80-4)L-FUCOSE

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:2438-80-4)L-Fucose

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ